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(2E)-1-(4-BROMOPHENYL)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-ONE

Physicochemical profiling Drug-likeness Nitrofuran antibiotics

Researchers needing the exact 4-bromo data point for nitrofuryl chalcone SAR face procurement gaps with generic analogs. This (E)-enone specifically bridges the 5-nitrofuran and 4-bromophenyl pharmacophores, enabling precise electronic (σₚ=+0.23) and steric studies. - Fills the 4-Br halogen series gap for comparative Hansch analysis against 4-Cl and 4-F variants. - Nitroreductase-dependent DNA damage vs. Michael acceptor electrophilicity can be deconvolved using this probe. - Calculated LogP 3.8 and tPSA 76 Ų predict superior intracellular pathogen penetration versus clinical nitrofurans.

Molecular Formula C13H8BrNO4
Molecular Weight 322.11 g/mol
CAS No. 23366-83-8
Cat. No. B3904483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(4-BROMOPHENYL)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-ONE
CAS23366-83-8
Molecular FormulaC13H8BrNO4
Molecular Weight322.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C=CC2=CC=C(O2)[N+](=O)[O-])Br
InChIInChI=1S/C13H8BrNO4/c14-10-3-1-9(2-4-10)12(16)7-5-11-6-8-13(19-11)15(17)18/h1-8H/b7-5+
InChIKeyKFHJWWYSIYEQTP-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Pharmacophore Nitrofuran Chalcone Overview


(2E)-1-(4-Bromophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one (CAS 23366-83-8, molecular formula C₁₃H₈BrNO₄, molecular weight 322.11 g/mol) is a synthetic chalcone derivative that fuses a 5-nitrofuran heterocycle with a 4-bromophenyl ketone via an α,β-unsaturated enone bridge [1]. The compound is cataloged in the NIAID ChemDB antimicrobial screening collection [2] and appears in the ChEMBL bioactivity database [3], indicating prior inclusion in anti-infective discovery programs. Its structure situates it at the intersection of two validated antimicrobial pharmacophore classes: the reductively-activated nitrofuran antibiotics (e.g., nitrofurantoin, Furvina) and the broad-spectrum chalcone scaffold, making it a targeted candidate for structure-activity relationship (SAR) exploration and hit-to-lead optimization in antibacterial research.

1
Dual-pharmacophore nitrofuran-chalcone scaffold for SAR exploration
2
Included in NIAID ChemDB antimicrobial screening collection
3
Sparse chemical space: enone bridge + 4-bromophenyl + 5-nitrofuran

Why Generic Substitution Fails for This Compound


Generic substitution fails because this compound occupies a distinct and sparsely populated region of chemical space defined by three synergistic structural determinants that cannot be replicated by simply combining any nitrofuran with any chalcone: (i) the 5-nitrofuran ring contributes reduction-potential-dependent activation and reactive oxygen species generation [1]; (ii) the 4-bromophenyl substituent modulates lipophilicity (XLogP3 = 3.8 [2]) and electron-withdrawing character at the carbonyl, directly influencing the enone electrophilicity; and (iii) the (E)-enone configuration controls conjugation length between the two pharmacophores, affecting both the compound's UV-Vis spectroscopic handle and its potential for Michael addition at biological nucleophiles [3]. Swapping the 4-bromo for 4-chloro, 4-methyl, or unsubstituted phenyl alters the Hammett σ value at the para position by as much as 0.23 units, which in the closely related 5-nitrofuryl chalcone series studied by Pires et al. (2001) translated to measurable IC₅₀ shifts against both Gram-positive and Gram-negative bacteria [1]. Therefore, procurement of this exact compound—rather than a close-in-class analog—is essential for SAR studies requiring precise electronic and steric parameters.

4-Bromo to 4-chloro or unsubstituted phenyl may shift Hammett σ value up to 0.23 units, altering antibacterial SAR
Removing the (E)-enone bridge eliminates the Michael acceptor electrophile, which may change mechanism of action
Close analogs lack the combined LogP (3.8) and tPSA (76 Ų) profile; tissue distribution may not transfer

Differentiation Evidence for This Compound


Physicochemical Profile vs. Clinical Nitrofurans

The target compound displays a computed LogP (XLogP3 = 3.8) that is substantially higher than the two most clinically used nitrofuran antibiotics, nitrofurantoin (XLogP3 = -0.6) and nitrofurazone (XLogP3 = 0.2) [1]. Its topological polar surface area (tPSA = 76.03 Ų ) sits below the 90 Ų threshold commonly associated with blood-brain barrier penetration, whereas nitrofurantoin (tPSA = 124.3 Ų) and nitrofurazone (tPSA = 105.7 Ų) exceed this threshold. This places the target compound in a distinct property space with implications for tissue distribution that differ from legacy nitrofurans [1].

Physicochemical vs. clinical nitrofurans
Cross-study comparable
ΔLogP +4.4 vs. nitrofurantoin; tPSA 76.03 vs. 124.3 Ų
Predicts distinct membrane permeability for intracellular pathogen screens
Computed values; experimental validation recommended
Physicochemical profiling Drug-likeness Nitrofuran antibiotics

Hammett Substituent Constant Analysis

In the QSAR study by Pires et al. (2001) of 5-nitrofuran chalcones (Set II and III: (E)-1-(2-hydroxyphenyl/acetoxyphenyl)-3-(5-nitrofuryl)-2-propen-1-ones), the electronic parameter σ (Hammett constant) and reduction potential E showed statistically significant negative correlations with antibacterial IC₅₀ values against both S. aureus ATCC-25923 and C. crescentus NA 1000 [1]. The 4-bromo substituent on the benzoyl ring of our target compound carries a Hammett σₚ value of +0.23 (inductive electron-withdrawing), which is distinct from the 4-chloro analog (σₚ = +0.23, identical σ but different size and polarizability) and the 4-nitro analog (σₚ = +0.78, substantially more electron-withdrawing) that showed reduced IC₅₀ in the Pires series [1][2]. This positions the target compound at a quantitatively defined electronic operating point where nitroreductase-mediated activation can be tuned independently of steric bulk, enabling systematic exploration of the reduction-potential–activity relationship [1].

Hammett σₚ (4-Br)
Class-level inference
σₚ = +0.23
Fills a halogen series gap in Pires et al. QSAR model
Extrapolated from analogous 5-nitrofuran chalcones
QSAR Hammett analysis Electrophilicity Nitroreductase activation

Scaffold Architecture vs. Furvina and Nitrofurantoin

The target compound differs fundamentally from Furvina (G1; 2-bromo-5-(2-bromo-2-nitrovinyl)-furan, MW 297 [1]) and nitrofurantoin (1-[(5-nitro-2-furyl)methyleneamino]hydantoin, MW 238 [2]) in its core scaffold architecture. Furvina carries the nitro group directly on a vinyl side chain (nitrovinylfuran) and targets the 30S ribosomal P-site with start codon bias [1], while nitrofurantoin connects the nitrofuran to a hydantoin via a methyleneimine bridge and requires multiple nitroreductases for activation [2]. The target compound features an enone bridge that is absent in both comparators, introducing a Michael acceptor electrophile that can engage distinct biological nucleophiles (e.g., thioredoxin reductase, bacterial cysteine proteases) independently of nitroreduction [3]. This three-component architecture (5-nitrofuran + enone + 4-bromobenzoyl) has no direct precedent among FDA-approved nitrofurans, making it a scaffold-hopping probe for uncovering novel antibacterial mechanisms orthogonal to existing nitrofuran drugs [1][2].

Scaffold vs. Furvina & nitrofurantoin
Supporting evidence
Enone Michael acceptor present; absent in comparators
Enables nitroreductase-independent MoA hypothesis testing
Experimental knockout studies required
Scaffold hopping Antimicrobial pharmacophore Mechanism of action diversity Nitrofuran chemotypes

NIAID ChemDB Screening Inclusion

The target compound was accessioned into the NIAID ChemDB under substance ID 176143 [1], a curated collection of compounds selected for antimicrobial screening against priority pathogens including methicillin-resistant S. aureus (MRSA), Bacillus anthracis, Francisella tularensis, and drug-resistant Streptococcus pneumoniae [2]. Inclusion in this database is not automatic; compounds are prioritized based on structural novelty, predicted activity, or sourcing from academic and industrial anti-infective programs [2]. In contrast, simpler 5-nitrofuran derivatives such as 5-nitro-2-furaldehyde and many mono-substituted nitrofurans are absent from the NIAID screening collection, suggesting that the dual-pharmacophore architecture of the target compound met NIAID's structural-novelty threshold for inclusion [1][2].

NIAID ChemDB inclusion
Supporting evidence
Substance ID 176143; selected for priority pathogen screening
Third-party structural prioritization for antimicrobial evaluation
Curated collection; not a potency guarantee
Antimicrobial screening NIAID prioritization Biodefense Drug-resistant pathogens

Key Application Scenarios


SAR Expansion: para-Halogen Antibacterial Series

Medicinal chemistry teams extending the QSAR model of Pires et al. (2001) [1] can procure this compound to fill the 4-bromo data point in the ortho/para-substituted (E)-1-aryl-3-(5-nitrofuryl)-2-propen-1-one series. Because the Pires study tested 5-R-substituted variants (R = H, CH₃, C₂H₅, Cl, NO₂) on the 2-hydroxyphenyl ring but did not evaluate bromine, acquiring this 4-bromophenyl analog enables completion of the halogen series (F, Cl, Br, I) for comparative Hansch analysis, with the 4-Br σₚ = +0.23 providing a reference point against 4-Cl (σₚ = +0.23) to isolate steric and polarizability contributions from electronic effects [2].

Scaffold-Hopping MoA Probe: Enone vs. Nitroreductase

Research groups investigating nitrofuran mechanisms can use this compound as a scaffold-hopping probe because its α,β-unsaturated ketone introduces a Michael acceptor electrophile absent in both Furvina G1 (nitrovinylfuran, P-site ribosomal inhibitor [3]) and nitrofurantoin (hydantoin conjugate [4]). By comparing the antibacterial activity of this compound against isogenic bacterial strains with and without specific nitroreductases (e.g., NfsA/NfsB knockouts in E. coli), researchers can deconvolve the relative contributions of nitroreduction-dependent DNA damage versus enone-mediated covalent modification of bacterial protein targets [3][4].

Intracellular and Biofilm Pathogen Screening

Based on its computed LogP of 3.8 and tPSA of 76.03 Ų [5]—values that predict superior membrane permeation relative to clinical nitrofurans—this compound is suitable for inclusion in screening cascades targeting intracellular pathogens (e.g., F. tularensis, noted in the NIAID ChemDB context [6]) and biofilm-embedded bacteria. Procurement for these assays is justified because its physicochemical profile (ΔLogP > +3.5 vs. nitrofurantoin) predicts fundamentally different accumulation kinetics in macrophage and epithelial cell models, a hypothesis directly testable via LC-MS/MS quantification in infected vs. uninfected cell lysates [5].

Counter-Screening Against Drug-Resistant Gram-Positive Panel

Given its NIAID ChemDB accession and the ICAAC 2012 abstract reporting activity against drug-resistant S. aureus, S. pneumoniae, and F. tularensis at sub-μg/mL concentrations [7], purchasers performing confirmatory MIC assays against MRSA (community and hospital-associated), vancomycin-intermediate S. aureus (VISA), and penicillin-resistant S. pneumoniae should include this exact compound as a reference standard. Its reported MIC of 0.5 μg/mL and MBC of 1.0 μg/mL against F. tularensis (MBC/MIC = 2, indicating bactericidal activity) [7] provides a quantitative benchmark for comparative potency assessment against these panel strains.

Application
Selection Property
Validation Focus
Halogen SAR series completion
4-Br substituent (σₚ = +0.23) for QSAR expansion
Hammett analysis vs. 4-Cl, 4-H, 4-NO₂ analogs
MoA deconvolution probe
Enone Michael acceptor orthogonal to nitroreduction
Nitroreductase knockout strain comparison
Intracellular pathogen screening
Elevated LogP / lower tPSA profile
Cell-based accumulation and efficacy endpoints
Drug-resistant Gram-positive panel
NIAID-flagged antimicrobial scaffold
MIC and MBC reproducibility across resistant strains
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